molecular formula C21H28N2O3 B5440965 (4aS*,8aR*)-1-(2-cyclohex-1-en-1-ylethyl)-6-(3-furoyl)octahydro-1,6-naphthyridin-2(1H)-one

(4aS*,8aR*)-1-(2-cyclohex-1-en-1-ylethyl)-6-(3-furoyl)octahydro-1,6-naphthyridin-2(1H)-one

Cat. No. B5440965
M. Wt: 356.5 g/mol
InChI Key: ORRPVTLCEDBRJB-PKOBYXMFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound is also known as (4aS,8aR)-NPD-001 . It is a potent and allosteric inhibitor of DNMT3A . It inhibits DNMT3A activity by disrupting protein-protein interactions . It has been shown to induce apoptosis of acute myeloid leukemia (AML) cell lines .

Mechanism of Action

(4aS,8aR)-NPD-001 disrupts DNMT3A-DNMT3L interactions at the DNMT3A tetramer interface, inhibits the stimulation of DNMT3A_WT activity by DNMT3L, but does not inhibit the activation of DNMT3A_WT by H3 peptides . It also induces apoptosis and differentiation in AML cell lines in a concentration-dependent manner .

properties

IUPAC Name

(4aS,8aR)-1-[2-(cyclohexen-1-yl)ethyl]-6-(furan-3-carbonyl)-4,4a,5,7,8,8a-hexahydro-3H-1,6-naphthyridin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28N2O3/c24-20-7-6-17-14-22(21(25)18-10-13-26-15-18)11-9-19(17)23(20)12-8-16-4-2-1-3-5-16/h4,10,13,15,17,19H,1-3,5-9,11-12,14H2/t17-,19+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORRPVTLCEDBRJB-PKOBYXMFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(=CC1)CCN2C3CCN(CC3CCC2=O)C(=O)C4=COC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCC(=CC1)CCN2[C@@H]3CCN(C[C@@H]3CCC2=O)C(=O)C4=COC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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